Erythro-N-Boc-D-phenylalanine Epoxide: A Technical Guide for Cysteine Protease Inhibition
Erythro-N-Boc-D-phenylalanine Epoxide: A Technical Guide for Cysteine Protease Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of erythro-N-Boc-D-phenylalanine epoxide, a pivotal tool in the study and inhibition of cysteine proteases. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and present key data to inform its use in research and drug discovery.
Introduction: The Significance of Erythro-N-Boc-D-phenylalanine Epoxide
Erythro-N-Boc-D-phenylalanine epoxide is a specialized chemical compound widely utilized in the synthesis of various pharmaceuticals and bioactive molecules.[1] It is an epoxide derivative of the amino acid D-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group.[1][] This Boc group enhances the compound's stability and controls its reactivity during organic synthesis, making it a crucial building block for developing peptide-based therapeutics.[1][]
The "erythro" designation in its name refers to the specific stereochemistry of the molecule, which is critical for its biological activity. This precise three-dimensional arrangement is achieved through stereocontrolled synthesis, often starting from N-protected α-amino acids.[3] The epoxide ring, a highly strained three-membered ring containing an oxygen atom, is the key to its function as a protease inhibitor.[4] This inherent strain makes the epoxide susceptible to ring-opening reactions by nucleophiles, a property that is expertly exploited in its mechanism of action against cysteine proteases.[4][5]
Cysteine proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, including immune response, antigen presentation, and bone remodeling.[6] Their dysregulation is implicated in a variety of diseases such as rheumatoid arthritis, Alzheimer's disease, and cancer metastasis.[6][7] This makes them significant targets for therapeutic intervention. Erythro-N-Boc-D-phenylalanine epoxide and related epoxysuccinyl compounds are potent, irreversible inhibitors of many cysteine proteases, particularly those of the papain family, which includes the cathepsins.[6][8][9]
Mechanism of Action: Covalent Modification of the Active Site
The inhibitory activity of erythro-N-Boc-D-phenylalanine epoxide stems from its ability to act as an irreversible, mechanism-based inhibitor. The core of its function lies in the covalent modification of the catalytic cysteine residue within the active site of the target protease.
The process begins with the inhibitor binding to the enzyme's active site. The phenylalanine moiety of the inhibitor often interacts with the S2 subsite of the protease, a hydrophobic pocket that contributes to substrate recognition.[6][10] Once positioned, the nucleophilic thiol group of the active site cysteine attacks one of the electrophilic carbon atoms of the epoxide ring.[11] This results in the opening of the strained epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme.[4][11] This covalent adduct effectively and irreversibly inactivates the enzyme.[8]
The "erythro" stereochemistry is crucial for the precise orientation of the epoxide within the active site to facilitate this nucleophilic attack. Studies have shown that the alkylation of the enzyme's cysteine residue occurs specifically on the primary carbon of the epoxide moiety.[11]
Caption: Covalent inhibition of a cysteine protease by erythro-N-Boc-D-phenylalanine epoxide.
Applications in Research and Drug Discovery
The unique properties of erythro-N-Boc-D-phenylalanine epoxide make it a valuable tool for researchers and drug development professionals.
-
Probing Enzyme Function: As a potent and selective inhibitor, it can be used to elucidate the roles of specific cysteine proteases in complex biological pathways. By inhibiting a target enzyme, researchers can observe the downstream effects and infer the enzyme's function.
-
Lead Compound for Drug Development: The epoxysuccinyl scaffold serves as a starting point for the design of more potent and selective therapeutic agents.[6] Modifications to the peptide-like portions of the molecule can be made to optimize interactions with the target protease and improve pharmacokinetic properties.[9][12]
-
Anticancer Therapeutics: Given the role of certain cathepsins in cancer progression, including tumor growth, angiogenesis, and metastasis, inhibitors based on this scaffold are being investigated as potential anti-cancer drugs.[6][9]
Experimental Protocol: Assessing Inhibitory Potency
A common method to determine the potency of an irreversible inhibitor like erythro-N-Boc-D-phenylalanine epoxide is to measure the rate of enzyme inactivation. This involves a fluorometric assay using a synthetic substrate.
Materials:
-
Purified cysteine protease (e.g., Cathepsin B)[13]
-
Erythro-N-Boc-D-phenylalanine epoxide
-
Fluorogenic substrate (e.g., Z-Arg-Lys-AMC)[14]
-
Assay Buffer (e.g., 50 mM NaOAc, 250 mM NaCl, 5 mM DTT, pH 4.5 for Cathepsin S)[13]
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
96-well black microplate
-
Fluorometric plate reader
Step-by-Step Methodology:
-
Prepare Reagents:
-
Dissolve the cysteine protease in the assay buffer to the desired final concentration.
-
Prepare a stock solution of erythro-N-Boc-D-phenylalanine epoxide in DMSO. Create a series of dilutions of the inhibitor in assay buffer.
-
Prepare the fluorogenic substrate in the assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In the wells of the microplate, add the enzyme solution.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor (DMSO vehicle control).
-
Incubate the plate at a constant temperature (e.g., 37°C) for different time intervals to allow the inhibitor to react with the enzyme.[15]
-
-
Substrate Addition and Kinetic Reading:
-
After each pre-incubation time point, add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.[16]
-
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration and pre-incubation time.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration.
-
The slope of each line represents the apparent rate of inactivation (k_obs).
-
To determine the inactivation rate constant (k_inact) and the inhibition constant (K_i), plot k_obs versus the inhibitor concentration. This data can be fitted to the Michaelis-Menten equation for irreversible inhibitors.[17]
-
Caption: Workflow for determining the kinetic parameters of an irreversible inhibitor.
Quantitative Data Summary
The potency of epoxysuccinyl-based inhibitors can vary significantly depending on the specific protease and the chemical structure of the inhibitor. The following table provides a representative summary of inhibitory constants for related compounds against various cysteine proteases.
| Inhibitor | Target Protease | IC50 / K_i | Reference |
| Z-Arg-Lys-AOMK | Cathepsin B (pH 7.2) | 20 nM (IC50) | [14] |
| Z-Arg-Lys-AOMK | Cathepsin S (pH 7.2) | 2200 nM (IC50) | [14] |
| DTBN | Cathepsin S | 3.2 µM (IC50) | [13] |
| DTBN | Cathepsin L | 13.2 µM (IC50) | [13] |
| DTBN | Papain | 70.4 µM (IC50) | [13] |
| DTBN | Cathepsin B | 1359.4 µM (IC50) | [13] |
Note: The data presented are for illustrative purposes and highlight the range of potencies and selectivities that can be achieved with this class of inhibitors. The specific inhibitory constants for erythro-N-Boc-D-phenylalanine epoxide would need to be determined experimentally.
Conclusion
Erythro-N-Boc-D-phenylalanine epoxide is a powerful and versatile tool in the field of cysteine protease research. Its well-defined mechanism of irreversible inhibition, coupled with its synthetic tractability, makes it an invaluable asset for studying enzyme function and for the development of novel therapeutics. A thorough understanding of its chemical properties and a rigorous experimental approach are essential for leveraging its full potential in advancing our understanding of cysteine protease biology and its role in human disease.
References
- Sadaghiani, A. M., Verhelst, S. H. L., & Bogyo, M. (2006). Solid-Phase Methods for the Preparation of Epoxysuccinate-Based Inhibitors of Cysteine Proteases. Stanford Medicine.
-
Valero, E., Varón, R., & García-Carmona, F. (n.d.). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal. Available at: [Link]
-
Matsumoto, K., Mizoue, K., Kitamura, K., Tse, W. C., Huber, C. P., & Ishida, T. (1999). Structural Basis of Inhibition of Cysteine Proteases by E-64 and Its Derivatives. PubMed. Available at: [Link]
-
(n.d.). Analysis of kinetic data for irreversible enzyme inhibition. National Center for Biotechnology Information. Available at: [Link]
- (n.d.). Synthesis of epoxide based inhibitors of cysteine proteases. Google Patents.
-
(n.d.). Binding modes of a new epoxysuccinyl-peptide inhibitor of cysteine proteases. Where and how do cysteine proteases express their selectivity? PubMed. Available at: [Link]
-
(n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Enzymlogic. Available at: [Link]
-
Lalumière, G., et al. (1994). E64 [trans-epoxysuccinyl-l-leucylamido-(4-guanidino)butane] analogues as inhibitors of cysteine proteinases: investigation of S 2 subsite interactions. Biochemical Journal. Available at: [Link]
-
Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal. Available at: [Link]
-
Valero, E., Varón, R., & García-Carmona, F. (n.d.). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. SciSpace. Available at: [Link]
-
Butera, A. P., et al. (2015). Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry. National Center for Biotechnology Information. Available at: [Link]
-
(n.d.). Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. MDPI. Available at: [Link]
-
Albeck, A., & Kliper, S. (1998). Inactivation of cysteine proteases by peptidyl epoxides: characterization of the alkylation sites on the enzyme and the inactivator. National Center for Biotechnology Information. Available at: [Link]
-
Albeck, A., & Persky, R. (n.d.). Stereocontrolled Synthesis of Erythro N-Protected a-Amino Epoxides and Peptidyl Epoxides. The Chemistry Department Bar-Ilan University. Available at: [Link]
-
(n.d.). Cysteine Protease Activity Assay Kit. Chondrex, Inc.. Available at: [Link]
-
(n.d.). N-Boc-erythro-D-β-methylphenylalanine: A Versatile Research Compound. Amerigo Scientific. Available at: [Link]
-
(n.d.). erythro-N-(Tert-Butoxy)Carbonyl D-homophenylalanine epoxide CAS 1217728-66-9. Apnoke Scientific Ltd. Available at: [Link]
-
Ménard, R., et al. (1991). Epoxysuccinyl dipeptides as selective inhibitors of cathepsin B. PubMed. Available at: [Link]
-
(n.d.). threo-N-Boc-D-phenylalanine epoxide. Amerigo Scientific. Available at: [Link]
-
(n.d.). Synthesis of an anti--amino epoxide by one-carbon homologation of an -amino ester: (2S,3S)-1,2-epoxy-3-(BOC-amino)-4-phenylbutane. ResearchGate. Available at: [Link]
-
(n.d.). Amino Acid Derived Epoxide Ring Opening under Microwave Irradiation. Oxford Academic. Available at: [Link]
-
(n.d.). How to design a functional assay for a cystiene protease ?. ResearchGate. Available at: [Link]
-
(n.d.). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. ResearchGate. Available at: [Link]
-
(n.d.). Purification and Biochemical Characterization of Cysteine Protease from Baby Kiwi (Actinidia arguta). The Open Biochemistry Journal. Available at: [Link]
-
(n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: [Link]
-
(n.d.). Boc-D-phenylalanine. PubChem. Available at: [Link]
-
(n.d.). Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer's Disease: Computational Refining and Biochemical Evaluation. National Center for Biotechnology Information. Available at: [Link]
-
Fröhlich, T., et al. (2021). Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH Conditions. ACS Publications. Available at: [Link]
-
(n.d.). BOC-D-Phenylalanine BP EP USP CAS 18942-49-9 Manufacturers and Suppliers. Fengchen Group Co., Ltd. Available at: [Link]
-
(n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]
-
(n.d.). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. Available at: [Link]
-
(n.d.). Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. ResearchGate. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. ch.biu.ac.il [ch.biu.ac.il]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. med.stanford.edu [med.stanford.edu]
- 7. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer’s Disease: Computational Refining and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of inhibition of cysteine proteases by E-64 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20060154325A1 - Synthesis of epoxide based inhibitors of cysteine proteases - Google Patents [patents.google.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Inactivation of cysteine proteases by peptidyl epoxides: characterization of the alkylation sites on the enzyme and the inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epoxysuccinyl dipeptides as selective inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chondrex.com [chondrex.com]
- 16. Purification and Biochemical Characterization of Cysteine Protease from Baby Kiwi (Actinidia arguta) [openbiochemistryjournal.com]
- 17. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]
